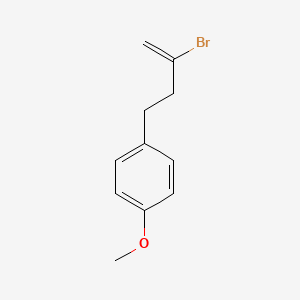

![molecular formula C7H9BrN2O B1290597 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol CAS No. 911112-04-4](/img/structure/B1290597.png)

2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol

Overview

Description

The compound “2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

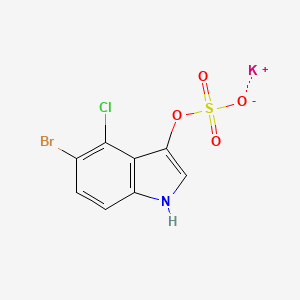

Molecular Structure Analysis

The molecular structure of a compound similar to “2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol” is given by the InChI code: 1S/C9H13BrN2O2/c10-8-1-2-9(12-7-8)11-3-5-14-6-4-13/h1-2,7,13H,3-6H2,(H,11,12) . This indicates that the compound has a pyridine ring with a bromine atom at the 5th position and an aminoethanol group at the 2nd position .Scientific Research Applications

Synthesis of Pyrazolinone Derivatives

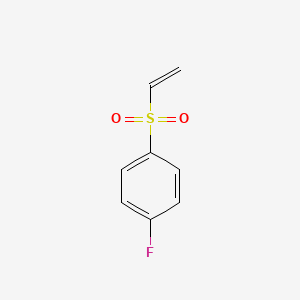

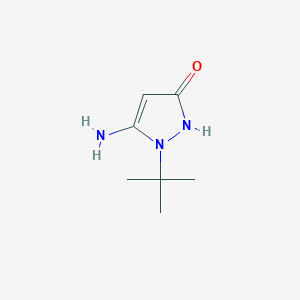

The compound can be used in the synthesis of pyrazolinone derivatives, which are a new class of organic photochromic materials . These materials have excellent optical color change properties in the powder crystal state, showing great potential for applications in high-density storage, fluorescence switching, and bioimaging .

Modulation of Photoresponsive Properties

The compound can be used to modulate the photoresponsive properties of certain materials . For example, the introduction of the 5-bromopyridine group at the 4-position of the pyrazolinone ring was used to prepare three pyrazolinone condensed aminothiourea derivatives with photoreversible color change in the powder crystal state .

Fluorescent Molecular Switches

The compound can be used in the creation of fluorescent molecular switches . The derivatives of this compound have shown excellent fluorescence reversibility under alternating UV and visible light .

Palladium Catalyzed Suzuki Cross-Coupling Reactions

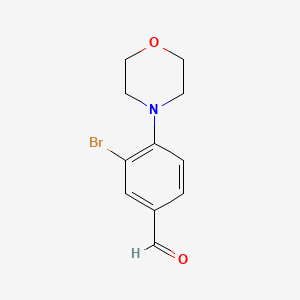

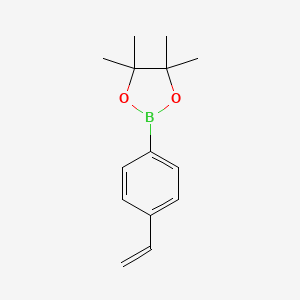

The compound can be used in palladium catalyzed Suzuki cross-coupling reactions . This is a type of reaction that is used to create carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Synthesis of Novel Pyridine Derivatives

The compound can be used in the synthesis of novel pyridine derivatives . Pyridine derivatives have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Research in Materials Science

The compound can be used in research related to materials science . For example, it can be used in the study of photochromic materials, which have special photoinduced color change and reversible conversion .

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

The compound’s physical and chemical properties such as density (16±01 g/cm3), boiling point (3431±320 °C at 760 mmHg), and flash point (1613±251 °C) have been reported .

properties

IUPAC Name |

2-[(5-bromopyridin-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c8-6-1-2-7(10-5-6)9-3-4-11/h1-2,5,11H,3-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONZIQYJELDBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1290543.png)

![3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine](/img/structure/B1290550.png)